Erabutoxin B
Overview
Description
Erabutoxin B is a peptide toxin produced by the Broad-banded blue sea snake (Laticauda semifasciata). It binds to muscular and neuronal nicotinic acetylcholine receptors (nAChRs), producing peripheral paralysis by blocking neuromuscular transmission at the postsynaptic site .
Synthesis Analysis
This compound is a naturally occurring toxin synthesized by the Broad-banded blue sea snake. It’s a single-chain protein with 62 amino acid residues and four disulfide bridges . Two chemical-sequence inversion errors in this compound have been discovered during refinement, corrected and subsequently confirmed in both this compound and Erabutoxin A by chemical analysis .Molecular Structure Analysis
The three-dimensional structure of this compound was determined in aqueous solution by two-dimensional proton nuclear magnetic resonance and simulated annealing-based calculations . The molecular shape is that of a shallow elongated saucer with a footed stand formed by the six-membered ring at the COOH-terminal end. The central core of the molecule is an assembly of four disulfide bridges .Chemical Reactions Analysis
This compound is a neurotoxin that blocks neuromuscular transmission at the postsynaptic membrane. It specifically inhibits the acetylcholine receptor .Physical And Chemical Properties Analysis
This compound is a liquid in its physical state and appears as a clear solution. It has a molecular mass of 9136.510 g/mol . It is soluble in water and saline .Scientific Research Applications
Neurological Impact : Erabutoxin B (ETX) slightly reduces resting acetylcholine release in the frog spinal cord. Its primary effects occur at postsynaptic sites rather than presynaptic terminals (Nistri & Arenson, 1978). Additionally, it directly affects neuronal excitability in the rat somatosensory cortex, leading to depression and recovery (Burne & Webster, 1977).
Molecular Structure and Function : The crystal structure of this compound has been determined, enhancing our understanding of sea-snake venom toxins. This includes correcting chemical-sequence errors and providing insights into its structure and function (Bourne et al., 1985). This compound has a unique structure characterized by four disulfide bridges and conserved residues that inhibit the acetylcholine receptor, blocking neuromuscular transmission (Low et al., 1976).
Muscular System Impact : The toxin reduces muscle irritability and tension by blocking presynaptic sites and acting directly on muscle cell membranes. Its effect is linearly related to its concentration (Takamizawa, 1970).
Toxicity and Evolutionary Insights : Erabutoxins A and B from sea snake venom are known to block nicotinic acetylcholine receptors. Studies on these toxins have provided insights into the concept of "evolution without divergence" in snake classification (Tamiya & Yagi, 2011).
Antigenicity and Immunological Studies : this compound's antigenicity has been studied, with nine amino acid residues contributing to its antigenicity, offering insights into the immunological reactions to snake venoms (Abe & Tamiya, 1979).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C286H451N87O94S8/c1-20-135(11)218(270(453)329-157(55-33-37-85-288)233(416)334-168(95-132(5)6)242(425)347-185(120-380)257(440)354-190(125-471)263(446)355-188(123-469)259(442)327-163(73-81-212(402)403)238(421)346-180(115-375)252(435)326-165(75-83-214(406)407)240(423)361-216(133(7)8)269(452)356-191(126-472)262(445)342-176(103-204(297)393)250(433)344-178(283(466)467)104-205(298)394)359-209(398)113-315-264(447)195-60-43-91-370(195)279(462)166(57-35-39-87-290)333-268(451)217(134(9)10)362-277(460)226(143(19)386)368-267(450)198-63-46-94-373(198)281(464)193(128-474)320-208(397)111-314-231(414)187(122-468)319-207(396)110-311-228(411)154(58-41-89-308-285(301)302)321-235(418)164(74-82-213(404)405)331-271(454)220(137(13)22-3)364-273(456)221(138(14)23-4)365-276(459)222(139(15)382)360-210(399)112-312-229(412)155(59-42-90-309-286(303)304)322-243(426)169(96-144-47-26-24-27-48-144)335-251(434)177(105-215(408)409)343-254(437)182(117-377)348-246(429)172(99-147-106-310-153-53-31-30-51-151(147)153)338-236(419)160(68-76-199(292)388)324-232(415)156(54-32-36-84-287)323-247(430)173(100-148-107-305-130-316-148)340-244(427)171(98-146-64-66-150(387)67-65-146)337-260(443)189(124-470)353-258(441)186(121-381)351-255(438)183(118-378)345-234(417)159(72-80-211(400)401)318-206(395)109-313-230(413)179(114-374)352-266(449)197-62-45-93-372(197)282(465)194(129-475)358-275(458)223(140(16)383)366-239(422)158(56-34-38-86-289)330-274(457)224(141(17)384)369-278(461)225(142(18)385)367-241(424)162(70-78-201(294)390)328-265(448)196-61-44-92-371(196)280(463)167(71-79-202(295)391)332-253(436)181(116-376)350-256(439)184(119-379)349-248(431)174(101-149-108-306-131-317-149)339-237(420)161(69-77-200(293)389)325-249(432)175(102-203(296)392)341-245(428)170(97-145-49-28-25-29-50-145)336-261(444)192(127-473)357-272(455)219(136(12)21-2)363-227(410)152(291)52-40-88-307-284(299)300/h24-31,47-51,53,64-67,106-108,130-143,152,154-198,216-226,310,374-387,468-475H,20-23,32-46,52,54-63,68-105,109-129,287-291H2,1-19H3,(H2,292,388)(H2,293,389)(H2,294,390)(H2,295,391)(H2,296,392)(H2,297,393)(H2,298,394)(H,305,316)(H,306,317)(H,311,411)(H,312,412)(H,313,413)(H,314,414)(H,315,447)(H,318,395)(H,319,396)(H,320,397)(H,321,418)(H,322,426)(H,323,430)(H,324,415)(H,325,432)(H,326,435)(H,327,442)(H,328,448)(H,329,453)(H,330,457)(H,331,454)(H,332,436)(H,333,451)(H,334,416)(H,335,434)(H,336,444)(H,337,443)(H,338,419)(H,339,420)(H,340,427)(H,341,428)(H,342,445)(H,343,437)(H,344,433)(H,345,417)(H,346,421)(H,347,425)(H,348,429)(H,349,431)(H,350,439)(H,351,438)(H,352,449)(H,353,441)(H,354,440)(H,355,446)(H,356,452)(H,357,455)(H,358,458)(H,359,398)(H,360,399)(H,361,423)(H,362,460)(H,363,410)(H,364,456)(H,365,459)(H,366,422)(H,367,424)(H,368,450)(H,369,461)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,466,467)(H4,299,300,307)(H4,301,302,308)(H4,303,304,309)/t135-,136-,137-,138-,139+,140+,141+,142+,143+,152-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,216-,217-,218-,219-,220-,221-,222-,223-,224-,225-,226-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITZDNDAZYTMTC-MJQGTENLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C8CCCN8C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C286H451N87O94S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238296 | |
Record name | Erabutoxin b | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
6869 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
9083-23-2 | |
Record name | Erabutoxin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009083232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erabutoxin b | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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